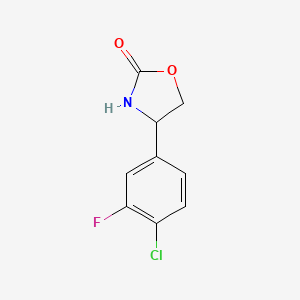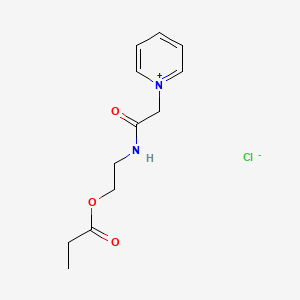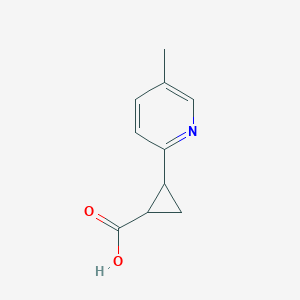![molecular formula C13H15F4N B13585026 [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine: is an organic compound characterized by the presence of multiple fluorine atoms attached to a phenyl and cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexane structure.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine atoms at specific positions on the phenyl and cyclohexyl rings.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with careful control of temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Substituted amines, thiols
科学的研究の応用
Chemistry
In chemistry, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
類似化合物との比較
Similar Compounds
- [1-(2,4-Difluorophenyl)cyclopentyl]methanamine
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylethylamine
Uniqueness
Compared to similar compounds, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine stands out due to the presence of multiple fluorine atoms on both the phenyl and cyclohexyl rings. This unique structural feature can enhance its chemical stability, metabolic resistance, and binding interactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C13H15F4N |
|---|---|
分子量 |
261.26 g/mol |
IUPAC名 |
[1-(2,4-difluorophenyl)-4,4-difluorocyclohexyl]methanamine |
InChI |
InChI=1S/C13H15F4N/c14-9-1-2-10(11(15)7-9)12(8-18)3-5-13(16,17)6-4-12/h1-2,7H,3-6,8,18H2 |
InChIキー |
HXRLCBKRPNMHNM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1(CN)C2=C(C=C(C=C2)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


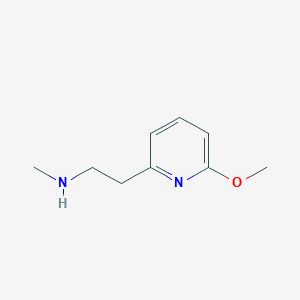
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
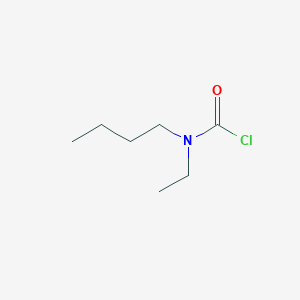
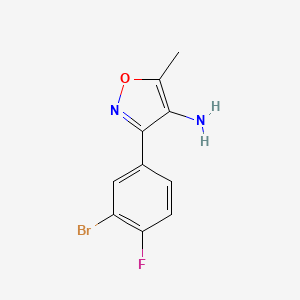
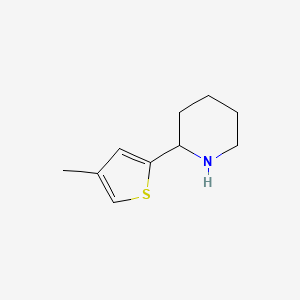
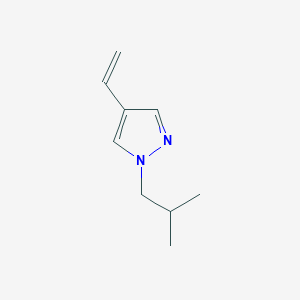
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
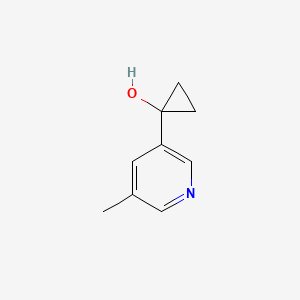
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)

